molecular formula C22H27N3O5 B250796 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B250796
M. Wt: 413.5 g/mol
InChI Key: DMSLFFXHLKSCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as TAK-285, is a small-molecule inhibitor of the HER2 receptor tyrosine kinase. It has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells in preclinical studies and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis in HER2-positive breast cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the growth of HER2-positive breast cancer cells, induces apoptosis, and suppresses tumor angiogenesis. It has also been shown to enhance the efficacy of other chemotherapeutic agents such as paclitaxel.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is its high selectivity for HER2, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific cell line or animal model used in experiments. Additionally, the optimal dosing and administration schedule for this compound may need to be determined in further studies.

Future Directions

There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents or targeted therapies. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-acetylpiperazin-1-yl)aniline to form the intermediate product, which is subsequently treated with 2-(2-aminothiazol-4-yl)-4'-methylbiphenyl-4-carboxylic acid to yield this compound.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models of HER2-positive breast cancer. It has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo, and has demonstrated superior efficacy compared to other HER2 inhibitors such as lapatinib and neratinib.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H27N3O5/c1-15(26)24-9-11-25(12-10-24)18-8-6-5-7-17(18)23-22(27)16-13-19(28-2)21(30-4)20(14-16)29-3/h5-8,13-14H,9-12H2,1-4H3,(H,23,27)

InChI Key

DMSLFFXHLKSCOO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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